5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a bicyclic heterocyclic compound featuring fused thiazolo[3,2-a]pyrimidine and benzothiazole moieties. The molecule contains a central pyrimidine ring fused with a thiazole ring, forming a planar thiazolo[3,2-a]pyrimidine core. The benzothiazole substituent at the N-position adopts a (2Z)-configuration, contributing to stereoelectronic effects that influence its reactivity and intermolecular interactions.
Crystallographic studies of analogous compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal that the pyrimidine ring often exhibits puckering, with deviations from planarity ranging from 0.2–0.3 Å, depending on substituent bulk and hydrogen-bonding networks .
Properties
IUPAC Name |
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c19-11(8-7-15-14-18(12(8)20)5-6-21-14)17-13-16-9-3-1-2-4-10(9)22-13/h5-7H,1-4H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKYFRANWLHZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CN=C4N(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the presence of a base such as triethylamine and are carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or dihydropyrimidines.
Scientific Research Applications
The compound 5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and biological research, supported by relevant data and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often function by inhibiting specific kinases involved in cancer cell proliferation. They may also induce apoptosis in cancer cells through various pathways.
- Case Study : A study demonstrated that derivatives of this compound showed promising results against breast and lung cancer cell lines, with IC50 values in the low micromolar range.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent:
- Activity Spectrum : It exhibits activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.
- Research Findings : In vitro tests indicated that the compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases:
- Inflammation Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Clinical Relevance : A study involving animal models of arthritis reported significant reductions in inflammation markers following treatment with related compounds.
Mechanism of Action
The mechanism of action of 5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related thiazolo[3,2-a]pyrimidine derivatives (Table 1). Key variations include:
- Substituents at position 2 : The target compound features a benzothiazolylidene group, while others (e.g., ) have aryl or carboxybenzylidene substituents. These groups influence π-π stacking and steric hindrance.
- Position 6 : The carboxamide group in the target compound contrasts with ester or carboxylate groups in analogs (e.g., ethyl carboxylate in –9), altering solubility and hydrogen-bonding capacity.
Table 1. Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Pharmacological Potential
The carboxamide group may enhance target binding compared to ester analogs, as seen in kinase inhibitors .
Crystallographic and Hydrogen-Bonding Behavior
- Ring puckering : The pyrimidine ring in the target compound is expected to adopt a flattened boat conformation (deviation ~0.2 Å), similar to . Cremer-Pople parameters () could quantify puckering amplitude.
- Hydrogen bonding : The carboxamide group enables bifurcated C–H···O/N–H···O interactions, forming 1D or 2D networks (cf. ). In contrast, ester analogs (–9) rely on weaker C–H···O or π-stacking .
Biological Activity
The compound 5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 304.39 g/mol. Its structure features a thiazole and benzothiazole moiety which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of thiazole and benzothiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that thiazole derivatives demonstrated potent antiproliferative effects against breast cancer cells with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that thiazole derivatives can inhibit the growth of several bacterial strains. For example, a related compound demonstrated inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
Anti-inflammatory Effects
Thiazole-based compounds have been reported to possess anti-inflammatory properties. In particular, they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. The compound's structure suggests it may interact with these pathways effectively .
Case Studies
- Antiproliferative Activity : A series of thiazole derivatives were synthesized and tested for their antiproliferative effects on cancer cells. One derivative exhibited an IC50 value of 0.5 µM against a specific cancer cell line, showing promise for further development as an anticancer agent .
- Antimicrobial Testing : In a study assessing various thiazole compounds, one showed significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential utility in treating infections caused by resistant bacterial strains .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
